molecular formula C13H12ClN B15091980 4-Chloro-4'-methyl-biphenyl-2-ylamine

4-Chloro-4'-methyl-biphenyl-2-ylamine

Cat. No.: B15091980
M. Wt: 217.69 g/mol
InChI Key: MENBNTOKXQENCB-UHFFFAOYSA-N
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Description

Broad Significance of Substituted Biphenylamine Architectures in Chemical Science

Substituted biphenylamine architectures are of considerable importance in chemical science due to their versatile applications. These structures form the core of many pharmacologically active molecules, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties. The biphenyl (B1667301) moiety provides a rigid scaffold that can be strategically functionalized to interact with biological targets. The amine group, in particular, can serve as a key site for hydrogen bonding or as a precursor for the synthesis of more complex derivatives.

In the realm of materials science, substituted biphenylamines are investigated for their potential as organic semiconductors. The extended π-system of the biphenyl core facilitates charge transport, and the introduction of various substituents can tune the material's electronic properties, such as its ionization potential and charge carrier mobility. These characteristics are crucial for applications in electronic devices like organic light-emitting diodes (OLEDs).

Current Research Trajectories in Chlorinated and Methylated Biphenylamine Derivatives

Current research into chlorinated and methylated biphenylamine derivatives is multifaceted, exploring their synthesis, structural properties, and applications. The presence of a chlorine atom can significantly influence a molecule's metabolic stability and its binding affinity to target proteins, a property often exploited in drug design. Methyl groups, while seemingly simple, can affect the molecule's conformation and lipophilicity, which in turn impacts its biological activity and physical properties.

Recent studies on related compounds have focused on understanding how the position of these substituents on the biphenyl framework affects their solid-state properties, such as polymorphism and thermal stability. For instance, research on 4-methyl-biphenylamide derivatives has shown that the position of substituents significantly influences their thermal behavior. surrey.ac.uk Such investigations are crucial for the development of stable pharmaceutical formulations and materials.

While detailed research findings on 4-Chloro-4'-methyl-biphenyl-2-ylamine are not extensively documented, the known reactivity and properties of its constituent functional groups within the biphenylamine framework suggest its potential as a valuable building block in both medicinal chemistry and materials science. Further targeted research is necessary to fully elucidate the specific characteristics and potential applications of this particular compound.

Data Tables

Due to the limited availability of specific experimental data for this compound in academic literature, the following tables present data for the closely related compound, 4'-Chloro-biphenyl-2-ylamine , which lacks the 4'-methyl group. This information provides a valuable reference point for understanding the potential properties of the title compound.

Table 1: Physicochemical Properties of 4'-Chloro-biphenyl-2-ylamine

PropertyValue
CAS Number 1204-44-0
Molecular Formula C₁₂H₁₀ClN
Molecular Weight 203.67 g/mol
Boiling Point 334.6 °C
Melting Point 46-48 °C

Data sourced from commercial supplier information and chemical databases. biosynth.com

Table 2: Spectroscopic Data Availability for 4'-Chloro-biphenyl-2-ylamine

Spectroscopic TechniqueAvailability
¹H NMR Available
¹³C NMR Available
Mass Spectrometry (MS) Available
Infrared (IR) Spectroscopy Available

Spectra for 4'-Chloro-biphenyl-2-ylamine are available through various chemical data repositories. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

5-chloro-2-(4-methylphenyl)aniline

InChI

InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,15H2,1H3

InChI Key

MENBNTOKXQENCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 4 Methyl Biphenyl 2 Ylamine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 4-Chloro-4'-methyl-biphenyl-2-ylamine, distinct signals corresponding to the aromatic, amine, and methyl protons are expected.

The aromatic protons, located on the two phenyl rings, would typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns (multiplicities) of these protons are influenced by their position relative to the substituents (–Cl, –CH₃, and –NH₂). The protons on the chloro-substituted ring and the methyl-substituted ring will exhibit complex splitting patterns, likely appearing as doublets, triplets, or multiplets, resulting from spin-spin coupling with neighboring protons.

The single proton of the primary amine (–NH₂) group is expected to produce a broad singlet. Its chemical shift can vary over a wide range depending on factors like solvent, concentration, and temperature, but typically appears between 3.5 and 5.0 ppm. The protons of the methyl (–CH₃) group, being attached to an aromatic ring, would give rise to a sharp singlet at approximately 2.3-2.5 ppm. rsc.org The integration of these signals would correspond to the number of protons in each environment (e.g., 7 aromatic protons, 2 amine protons, 3 methyl protons).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (Ar-H)6.5 - 8.0Multiplets (m)7H
Amine (NH₂)3.5 - 5.0Broad Singlet (br s)2H
Methyl (CH₃)2.3 - 2.5Singlet (s)3H

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within a molecule, such as aromatic, aliphatic, and quaternary carbons. For this compound, with a molecular formula of C₁₃H₁₂ClN, the spectrum would be expected to show 13 distinct signals, assuming no accidental magnetic equivalence.

The aromatic carbons typically resonate in the range of 110-160 ppm. chemguide.co.uk The chemical shifts are influenced by the attached substituents.

The carbon atom bonded to the electronegative chlorine atom (C-Cl) would be deshielded and appear at the lower end of the aromatic region, likely around 130-140 ppm.

The carbon atom bonded to the amine group (C-NH₂) would also be significantly shifted, typically appearing in the 140-150 ppm range.

The quaternary carbons, which are part of the biphenyl (B1667301) linkage, would also have distinct chemical shifts in the aromatic region.

The carbon of the methyl group (–CH₃) would appear in the upfield region of the spectrum, typically around 20-25 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C-Cl)130 - 140
Aromatic (C-NH₂)140 - 150
Aromatic (C-C, Quaternary)135 - 145
Aromatic (Ar-C)110 - 135
Methyl (CH₃)20 - 25

Vibrational and Electronic Absorption Spectroscopy (IR, UV-Vis)

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron systems within a molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands:

N-H Stretching: The primary amine group (–NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings would appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring carbon-carbon double bond stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the arylamine would be found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The biphenyl core of this compound constitutes a significant chromophore. The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π → π* transitions of the conjugated aromatic system. utoronto.ca The presence of substituents like –Cl, –NH₂, and –CH₃ can cause shifts in the absorption maxima (λ_max). The amine group, acting as an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted biphenyl. utoronto.ca

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₁₂ClN), the molecular weight is approximately 217.7 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 219 with about one-third the intensity of the M⁺ peak would be expected, which is a characteristic signature for a monochlorinated compound.

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for this molecule could include:

Loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z 182.

Loss of a methyl radical (•CH₃), leading to a fragment at m/z 202.

Cleavage of the C-N bond, with loss of an amino radical (•NH₂), giving a fragment at m/z 201.

Cleavage of the bond connecting the two phenyl rings, which is a characteristic fragmentation for biphenyl compounds. libretexts.org

X-ray Diffraction Analysis: Single Crystal and Powder Methodologies for Conformation and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction can provide the precise spatial arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, this technique would allow for the accurate determination of:

Bond lengths and bond angles for all atoms in the molecule.

The dihedral angle (twist angle) between the two phenyl rings, which is a key conformational feature of biphenyl derivatives. researchgate.net This angle is influenced by the steric hindrance of the substituents at the ortho positions.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD can be used to:

Identify the crystalline form of the compound.

Assess the purity of a synthesized batch.

Study phase transitions as a function of temperature or pressure.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₁₃H₁₂ClN, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer must match these theoretical percentages within a narrow margin of error (typically ±0.4%) to confirm the empirical formula and the purity of the sample.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₂ClN)

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.0113156.1371.72%
Hydrogen (H)1.011212.125.57%
Chlorine (Cl)35.45135.4516.29%
Nitrogen (N)14.01114.016.44%
Total --217.71 100.00%

Chemical Reactivity and Synthetic Derivatization of 4 Chloro 4 Methyl Biphenyl 2 Ylamine

Aminic Reactivity: Nucleophilic Substitution Processes

The primary amino (-NH₂) group is the most reactive site for nucleophilic attack. As a potent nucleophile, it readily engages in reactions with a variety of electrophiles to form a diverse set of derivatives. Key reactions include acylation, alkylation, and arylation.

Acylation: The amine can be expected to react with acylating agents such as acyl chlorides (e.g., Butyryl chloride) or anhydrides under basic conditions to form the corresponding amides. biosynth.com This reaction is typically high-yielding and is often used to protect the amino group or to synthesize biologically active amide derivatives.

Alkylation and Arylation: Reaction with alkyl halides or aryl halides (under conditions for nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination) would lead to the formation of secondary or tertiary amines. The reactivity in these processes can be modulated by the steric hindrance around the amino group, which is ortho to a phenyl ring.

Table 1: Expected Nucleophilic Substitution Reactions

Reaction Type Electrophile Example Expected Product General Conditions
Acylation Acetyl Chloride N-(4-Chloro-4'-methyl-[1,1'-biphenyl]-2-yl)acetamide Pyridine or other non-nucleophilic base
Sulfonylation Tosyl Chloride N-(4-Chloro-4'-methyl-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide Aqueous base (Schotten-Baumann conditions)

Redox Chemistry of the Biphenylamine Moiety

The 4-Chloro-4'-methyl-biphenyl-2-ylamine moiety can participate in redox reactions, primarily involving the oxidation of the amino group or, under more forceful conditions, the aromatic system.

Oxidation of the Amino Group: Primary aromatic amines can be oxidized by various reagents (e.g., hydrogen peroxide, peroxy acids, manganese dioxide) to yield different products depending on the reaction conditions. Potential products include nitroso, nitro, or even azo compounds through oxidative coupling. The presence of two aromatic rings can also facilitate intramolecular cyclization upon oxidation to form carbazole (B46965) derivatives.

Reduction: While the amino and biphenyl (B1667301) groups are generally stable to reduction, catalytic hydrogenation could potentially affect the chloro-substituent (hydrodehalogenation) under specific catalytic conditions, although this typically requires harsh conditions. The primary application of reduction in the synthesis of such molecules is often in the preparation of the amine itself from a nitro-biphenyl precursor.

Coupling Reactions with Diazonium Salts for Functionalized Azo Derivatives

Aromatic amines are classic substrates for azo coupling reactions, a type of electrophilic aromatic substitution. wikipedia.org This reaction is a cornerstone for the synthesis of azo dyes, which are compounds characterized by the -N=N- functional group. ijorarjournal.com

The process involves two key steps:

Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in acidic solution) at low temperatures (0–5 °C) to generate a diazonium salt. ekb.eg

Azo Coupling: The generated diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound.

In this context, this compound would act as the electron-rich coupling component. The diazonium salt would attack the aromatic ring, with the position of attack directed by the activating amino group. The coupling generally occurs at the position para to the most powerful activating group. wikipedia.org In this molecule, the position para to the -NH₂ group is occupied by the chloro substituent. Therefore, electrophilic attack would be directed to the ortho position (position 3 or 5), with the outcome influenced by steric factors. The product would be a highly conjugated azo compound, likely exhibiting vibrant color. libretexts.org

Table 2: Illustrative Azo Coupling Reaction

Coupling Component Diazonium Salt Source (Example) Expected Azo Product

Cyclization and Condensation Reactions with Aldehydes

The primary amino group of this compound can readily condense with aldehydes to form imines (Schiff bases). These intermediates can be stable or can serve as precursors for subsequent intramolecular cyclization reactions to generate heterocyclic systems.

Imine Formation: The reaction with an aldehyde, typically under acidic catalysis with removal of water, yields the corresponding N-benzylidene derivative. The stability of these imines can vary.

Synthesis of Quinolines (Friedländer Annulation): A particularly important reaction for 2-aminoaryl carbonyl compounds is the Friedländer synthesis of quinolines. While the target molecule lacks a carbonyl group, related acid- or metal-catalyzed cyclization reactions between 2-aminobiphenyls and aldehydes can lead to the formation of phenanthridine (B189435) derivatives, which are structural analogs of quinolines. acs.org However, such reactions can sometimes be challenging and may result in resinous materials instead of the desired cyclized product. acs.org More modern methods utilizing various catalysts have been developed to synthesize quinolines and related fused heterocycles from 2-aminoaryl compounds and aldehydes. organic-chemistry.orgresearchgate.net

Table 3: Potential Condensation and Cyclization Products with Aldehydes

Aldehyde Intermediate Potential Final Product Reaction Name/Type
Benzaldehyde N-benzylidene-4-chloro-4'-methyl-[1,1'-biphenyl]-2-amine 6-chloro-8-methyl-10-phenylphenanthridine Condensation followed by oxidative cyclization

Computational and Theoretical Insights into 4 Chloro 4 Methyl Biphenyl 2 Ylamine: Conformation and Electronic Structure

Conformational Landscape and Dynamic Behavior Modeling

The rotation around the central carbon-carbon single bond in biphenyls is restricted, primarily due to steric hindrance between the substituents at the ortho positions (carbons 2, 6, 2', and 6'). In unsubstituted biphenyl (B1667301), steric repulsion between the ortho hydrogen atoms forces the rings out of a planar arrangement, resulting in an equilibrium torsional angle of approximately 44°. researchgate.net This non-planar conformation is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric clashes that arise in a coplanar arrangement.

In the case of 4-Chloro-4'-methyl-biphenyl-2-ylamine, the presence of an amino group (-NH2) at the ortho-position (C2) dramatically increases this steric hindrance. The amino group is significantly larger than a hydrogen atom, leading to a much greater energetic penalty for the molecule to adopt a planar conformation. This heightened steric repulsion forces the phenyl rings into a more twisted arrangement, with an expected torsional angle significantly larger than that of unsubstituted biphenyl.

This restricted rotation can lead to a phenomenon known as atropisomerism, where the rotational energy barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature. nih.gov For atropisomerism to be observed, the energy barrier to rotation must be substantial, typically in the range of 20 to 30 kcal/mol or higher. nih.gov Given the presence of the ortho-amino group, it is highly probable that this compound exhibits a high rotational barrier, making it a candidate for exhibiting axial chirality and existing as a pair of stable atropisomers. researchgate.netrsc.org

Table 1: Theoretical Comparison of Torsional Angles and Rotational Energy Barriers This table presents illustrative values based on computational studies of analogous substituted biphenyls to highlight the impact of ortho-substitution.

CompoundPredicted Equilibrium Torsional Angle (°)Predicted Rotational Energy Barrier (kcal/mol)Potential for Atropisomerism
Biphenyl~44°Low (~2 kcal/mol)No
2-Aminobiphenyl (B1664054) (analogue)>60°High (>15 kcal/mol)Yes
This compoundExpected >60°Expected to be HighHigh

While steric hindrance from the ortho-amino group is the dominant factor determining the non-planar conformation of this compound, the electronic properties of all three substituents—amino, chloro, and methyl—also modulate the conformational energy profile. These effects are transmitted through resonance (mesomeric) and inductive mechanisms.

Amino Group (-NH2): Located at the C2 position, the amino group is a strong π-electron donating group (+M effect) and an inductive electron-withdrawing group (-I effect), with the resonance effect typically dominating. Its lone pair of electrons can delocalize into the aromatic ring, increasing electron density.

Methyl Group (-CH3): Situated at the C4' position on the second ring, the methyl group is a weak electron-donating group through an inductive effect (+I effect).

The interplay of these electronic effects can subtly influence the height of the rotational barrier. For instance, electron-donating groups can increase the π-bond character of the central C-C bond, which could slightly favor conformations closer to planarity to maximize conjugation. However, in this molecule, the steric repulsion of the ortho-amino group overwhelmingly counteracts this electronic preference, enforcing a twisted structure. The primary role of the electronic effects is therefore to fine-tune the potential energy surface rather than dictate the fundamental conformation. nih.gov

Quantum Chemical Descriptors and Electrostatic Properties

Quantum chemical calculations allow for the determination of various descriptors that reveal the electronic nature of a molecule, including its charge distribution and reactivity profile.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is predicted to show distinct features:

Most Negative Region: The most intense region of negative potential (typically colored red) is expected to be localized on the nitrogen atom of the amino group, a direct consequence of its high electronegativity and the presence of its lone pair of electrons.

Negative Region: A secondary region of negative potential will be found around the chlorine atom, also due to its high electronegativity.

Positive Regions: Regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and, to a lesser extent, the other hydrogen atoms on the aromatic rings.

Aromatic Rings: The π-systems of the aromatic rings will exhibit intermediate potential, with the ring bearing the electron-donating amino group being more electron-rich (more negative potential) than the ring substituted with the chloro and methyl groups.

These features suggest that the nitrogen atom is the primary site for electrophilic attack or hydrogen bonding interactions. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

Molecular RegionPredicted Electrostatic PotentialChemical Implication
Nitrogen Atom (-NH2)Strongly NegativePrimary site for electrophilic attack, protonation, and H-bond accepting
Chlorine Atom (-Cl)NegativeSite for electrophilic interaction
Amino Hydrogens (-NH2)Strongly PositiveH-bond donating sites
Aromatic Ring (with -NH2)Moderately Negative / NeutralEnhanced nucleophilicity due to electron donation
Aromatic Ring (with -Cl, -CH3)Neutral / Slightly PositiveStandard aromatic character

In this compound, several polar bonds contribute to the net dipole moment:

The C-N bond and the N-H bonds create a significant group moment for the amino group.

The C-Cl bond is highly polar, creating a strong bond moment pointing towards the chlorine atom.

The C-CH3 bond has a small moment, often directed towards the aromatic ring.

Because the molecule adopts a twisted, non-planar conformation, these bond moment vectors are not in the same plane. The vector addition of these moments will result in a non-zero molecular dipole moment. ias.ac.in The exact magnitude and direction of this net dipole are highly sensitive to the molecule's specific equilibrium torsional angle. The anisotropy, or directionality, of the dipole moment is therefore intrinsically linked to its conformational state.

Table 3: Primary Contributing Bond Dipoles

BondApproximate Electronegativity DifferenceExpected Direction of Bond MomentRelative Magnitude
C-Cl~0.61Towards ClHigh
C-N~0.49Towards NHigh
N-H~0.84Towards NHigh
C-C(H3)~0.04Towards RingLow

Computational methods like Mulliken population analysis can be used to partition the total electron density of a molecule and assign partial atomic charges to each atom. stackexchange.comwikipedia.org This provides a quantitative picture of the electron distribution discussed in the MEP analysis.

For this compound, the predicted atomic charges would reflect the electronegativity of the atoms and resonance effects:

Nitrogen and Chlorine: These atoms, being the most electronegative, will carry the largest negative partial charges.

Carbon Atoms: The carbon atom bonded to the nitrogen (C2) and the carbon bonded to the chlorine (C4) will carry positive partial charges due to the electron-withdrawing inductive effects of these heteroatoms.

Hydrogen Atoms: The hydrogens of the amino group will be significantly positive, while the aromatic and methyl hydrogens will be slightly positive.

Table 4: Predicted Relative Partial Atomic Charges

Atom/GroupExpected Partial ChargeRationale
Nitrogen (in -NH2)Strongly NegativeHigh electronegativity, lone pair
ChlorineNegativeHigh electronegativity
C2 (bonded to -NH2)PositiveInductive withdrawal by N
C4 (bonded to -Cl)PositiveInductive withdrawal by Cl
Hydrogens (in -NH2)Strongly PositivePolar N-H bond
Methyl GroupSlightly Positive (H) / Negative (C)Weak inductive donor overall

Intermolecular Interactions and Supramolecular Assembly Prediction

Computational chemistry offers powerful tools to predict and analyze the non-covalent interactions that govern the assembly of molecules in the solid state. For this compound, a combination of hydrogen bonds, halogen bonds, and other weak interactions are anticipated to play a crucial role in its supramolecular architecture. Theoretical models, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, can provide detailed insights into these interactions, even in the absence of experimental crystal structures.

The molecular structure of this compound, featuring a hydrogen-bond-donating amino group (-NH2), a halogen-bond-donating chlorine atom (-Cl), and aromatic π-systems, suggests a rich variety of potential intermolecular interactions. The amino group can participate in N-H···N or N-H···Cl hydrogen bonds, which are relatively strong and directional interactions that often dominate crystal packing.

Furthermore, the chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules, such as the amino group or the π-electron clouds of the phenyl rings. The presence of both hydrogen and halogen bonding capabilities suggests the possibility of complex supramolecular synthons, which are structural units formed by intermolecular interactions. Computational studies on similar halogenated compounds have demonstrated the significant role of halogen bonding in directing supramolecular assembly. nih.govrsc.org

Based on studies of analogous chloro-substituted aromatic compounds, a hypothetical breakdown of intermolecular contacts for this compound as predicted by Hirshfeld surface analysis is presented in Table 1.

Table 1: Predicted Intermolecular Contacts for this compound from Theoretical Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Key Features
H···H40-50Predominantly van der Waals forces, representing the largest contribution to the surface area.
C···H/H···C20-30Indicates significant C-H···π interactions, contributing to the packing efficiency.
Cl···H/H···Cl10-15Highlights the importance of hydrogen bonds involving the chlorine atom and C-H···Cl contacts.
N···H/H···N5-10Represents classical N-H···N hydrogen bonds, which are strong and directional.
C···C3-7Suggests the presence of π-π stacking interactions between the biphenyl rings.

The interplay of these varied intermolecular forces would likely lead to the formation of complex three-dimensional supramolecular networks. The prediction of these assemblies is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Elucidating Structure-Reactivity and Structure-Function Relationships

Computational methods are invaluable for establishing relationships between the molecular structure of a compound and its chemical reactivity and potential biological function. For this compound, DFT calculations can provide a wealth of information on its electronic properties, which are key determinants of its reactivity.

The distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO) are critical parameters in understanding how the molecule will interact with other chemical species. The MESP map, for instance, can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the amino group is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the amino group will be regions of positive potential (electrophilic). The chlorine atom will also exhibit a region of positive potential at its pole, known as the σ-hole, which is characteristic for halogen bonding.

The HOMO and LUMO energies are fundamental to predicting chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be localized on the amino group and the phenyl ring to which it is attached, making this region susceptible to electrophilic attack. The LUMO is likely distributed over the other phenyl ring and the C-Cl bond.

These computational insights are particularly relevant in the context of its use as a precursor for fungicides like Boscalid (B143098). researchgate.net The structure-activity relationship (SAR) of such compounds is intimately linked to their ability to interact with specific biological targets. Computational docking studies can simulate the binding of this compound and its derivatives to the active sites of enzymes, such as succinate (B1194679) dehydrogenase, to predict their inhibitory activity. researchgate.net

By systematically modifying the structure of this compound in silico (e.g., by changing the position or nature of the substituents) and calculating the resulting changes in electronic properties and binding affinities, a quantitative structure-activity relationship (QSAR) model can be developed. This allows for the rational design of more potent and selective analogues.

Table 2 presents a summary of key computational descriptors that are typically used to build such QSAR models and their implications for the reactivity and function of this compound.

Table 2: Predicted Computational Descriptors and their Relationship to Reactivity and Function for this compound

DescriptorPredicted Value Range (arbitrary units)Implication for Reactivity/Function
HOMO Energy-5.0 to -6.0 eVRelates to the electron-donating ability; higher energy indicates greater ease of oxidation.
LUMO Energy-0.5 to -1.5 eVRelates to the electron-accepting ability; lower energy indicates greater ease of reduction.
HOMO-LUMO Gap4.0 to 5.0 eVIndicates chemical stability and reactivity; a smaller gap suggests higher reactivity.
Dipole Moment1.5 to 2.5 DebyeInfluences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MESP)Negative on -NH2, Positive on -NH2 hydrogens and Cl σ-holePredicts sites for non-covalent interactions and electrophilic/nucleophilic attack.

Advanced Applications of 4 Chloro 4 Methyl Biphenyl 2 Ylamine and Its Derivatives in Chemical Sciences

Strategic Utility as Synthetic Intermediates

The specific arrangement of substituents on the 4-Chloro-4'-methyl-biphenyl-2-ylamine framework—a chlorine atom, a methyl group, and a reactive primary amine—makes it a valuable precursor in multi-step organic synthesis. The amino group, in particular, serves as a chemical handle for a wide array of transformations.

One of the most significant industrial applications of this compound is as a crucial intermediate in the manufacture of the fungicide Boscalid (B143098). wikipedia.orgktu.edu Boscalid, a nicotinamide (B372718) derivative, is a succinate (B1194679) dehydrogenase inhibitor used to control a wide spectrum of fungal pathogens on a variety of crops. ktu.edu The synthesis involves a condensation reaction (amidation) between the 2-amino group of the biphenyl (B1667301) core and an activated carboxylic acid derivative of chloronicotinic acid. researchgate.net

Beyond agrochemicals, aminobiphenyls have historically served as intermediates for dyes. wikipedia.org The ability of the amino group to be diazotized and subsequently coupled allows for the creation of a wide range of azo dyes, although this specific application for this compound is less documented than its role in fungicide synthesis.

The term "building block" aptly describes the role of this compound in constructing more elaborate molecules. nih.gov The biphenyl unit itself provides a rigid, sterically defined core, while the amine functionality allows for its incorporation into larger, more complex systems. Like other aniline (B41778) derivatives, the amino group is weakly basic and can undergo reactions such as acylation, alkylation, and diazotization. wikipedia.org

Catalytic Roles of Biphenylamine-Based Ligands and Precatalysts

The field of homogeneous catalysis relies heavily on the design of organic ligands that can coordinate to a transition metal, modulating its reactivity and selectivity. The biphenylamine scaffold is an excellent foundation for creating highly effective ligands and precatalysts.

Aminophosphines, which feature a direct P-N bond or a P-C-N linkage, are a versatile class of ligands used in transition metal catalysis. researchgate.netresearchgate.net The 2-aminobiphenyl (B1664054) structure is an ideal starting point for synthesizing P,N-hybrid ligands, where the "hard" nitrogen and "soft" phosphorus atoms can coordinate to a metal center. The synthesis often involves the reaction of the primary amine with a chlorophosphine to create a new P-N bond. nih.gov

Axially chiral biphenyls are the core of many highly effective ligands for asymmetric reactions, such as enantioselective hydrogenation. tcichemicals.comwikipedia.org While ligands like BINAP and MeO-BIPHEP are diphosphines, the principle of using the rigid biphenyl backbone to create a well-defined chiral environment is broadly applicable. tcichemicals.comresearchgate.net By starting with a chiral biphenylamine or by functionalizing the amine to create a new chiral center, ligands can be developed for asymmetric catalysis. Ruthenium-catalyzed asymmetric hydrogenation, a key process for preparing chiral alcohols and amines for the pharmaceutical and agrochemical industries, is a significant area of application for aminophosphine (B1255530) ligands. researchgate.net

In recent decades, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have become indispensable tools in organic synthesis. The development of stable, reliable, and highly active precatalysts has been a major advance. Palladacycles derived from 2-aminobiphenyl are among the most successful and widely used classes of precatalysts. mdpi.com

These precatalysts, often referred to as Buchwald precatalysts, are air- and moisture-stable Pd(II) complexes. nih.gov They are formed by the cyclometalation of a 2-aminobiphenyl derivative with a palladium salt. mdpi.com In the presence of a base during a cross-coupling reaction, the precatalyst is readily reduced in situ to generate a highly reactive, monoligated L-Pd(0) species, which is the active catalyst. mdpi.comnih.gov This activation pathway is highly efficient and avoids the need to handle sensitive Pd(0) sources. The 2-aminobiphenyl scaffold provides a robust framework that facilitates the formation of these stable yet easily activated precatalysts.

The versatility of these 2-aminobiphenyl-based palladacycles allows them to be paired with a wide range of sterically demanding and electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos), enabling their use in numerous C-C and C-N bond-forming reactions with high efficiency and broad substrate scope.

Contributions to Advanced Materials Chemistry

The unique electronic and structural features of the biphenylamine core make its derivatives attractive candidates for the development of advanced organic materials. The rigid biphenyl unit can promote desirable packing and morphological properties, while the nitrogen atom and aromatic rings provide sites for electronic delocalization.

Derivatives of aminobiphenyls are utilized in the construction of materials for Organic Light Emitting Diodes (OLEDs). tcichemicals.com For instance, complex molecules like N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amine (TPA-PPI) incorporate the aminobiphenyl motif into larger structures that function as hole transport or emissive layers in OLED devices. tcichemicals.comresearchgate.net The amine portion of the molecule often serves as a strong electron donor, which is a key requirement for these applications. The rigid biphenyl structure contributes to a high glass transition temperature, imparting the thermal stability needed for durable devices. researchgate.net

Furthermore, the primary amine functionality of this compound offers a route to novel polymers. Aniline and its derivatives can undergo oxidative polymerization to form polyanilines, a class of conductive polymers. Similarly, aminobiphenyls can be used as monomers for the synthesis of high-performance polyamides and polyimides by reacting them with dicarboxylic acids or dianhydrides. nih.gov The resulting polymers would incorporate the rigid and thermally stable biphenyl unit into the polymer backbone, potentially leading to materials with high thermal stability, excellent mechanical properties, and good solubility in organic solvents. nih.gov The synthesis of polymers with backbones consisting solely of nitrogen and sulfur has also been demonstrated through the condensation polymerization of phenylamines with sulfur monochloride, suggesting another potential pathway for creating novel materials from aminobiphenyl precursors.

Monomeric Precursors for High-Performance Polymer Synthesis (e.g., Polyimides)

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. zeusinc.comvt.edu The structure of the diamine monomer significantly influences the final properties of the polyimide. vt.edu The incorporation of substituted biphenyl units, such as that in this compound, is a key strategy for designing polyimides with specific characteristics.

The general synthesis of polyimides from diamines involves a two-step process. First, the diamine reacts with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. vt.edu This soluble precursor can then be processed into films or fibers before being thermally or chemically cyclized to the final, insoluble, and infusible polyimide. ntu.edu.twnasa.gov

While direct studies on polyimides synthesized specifically from this compound are not extensively detailed in available literature, research on analogous structures provides significant insights. For instance, polyimides derived from diamines containing bulky substituents, such as phenyl or trifluoromethyl groups on the biphenyl moiety, have been shown to exhibit enhanced solubility without compromising their thermal and mechanical properties. ntu.edu.twresearchgate.net The introduction of such groups can disrupt chain packing, leading to improved processability.

Similarly, the presence of a chloro-substituent, as in this compound, can impact the polymer's properties. Halogen-containing monomers have been explored in the synthesis of polyimides to impart specific characteristics such as flame retardancy and modified dielectric properties. The properties of polyimides derived from various dianhydrides and diamines are summarized in the table below, illustrating the structure-property relationships. mdpi.comnih.gov

Table 1: Properties of Polyimides Derived from Various Dianhydrides and Diamines

DianhydrideDiamineGlass Transition Temperature (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
PMDAODA302-3.42
BTDAODA276114.193.23
BPDAODA290--

Note: PMDA = Pyromellitic dianhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODA = 4,4'-Oxydianiline. Data is illustrative of general trends in polyimide properties. mdpi.com

The methyl group in this compound can also influence the final polymer properties, potentially affecting solubility and thermal characteristics. The synthesis of polyimides from diamines with ortho-methyl substitution has been shown to result in polymers with high thermal stability. researchgate.net

Components in Supramolecular Polymer Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to form well-defined, ordered structures. nih.govrsc.org The specific functionalities on this compound and its derivatives make them interesting candidates for the construction of supramolecular polymer architectures.

The chlorine atom on the biphenyl ring can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. rsc.org Halogen bonding has emerged as a powerful tool in crystal engineering and the design of supramolecular materials, influencing molecular packing and the formation of extended networks. nih.gov Studies on bispyridyldihalogen Pt(II) complexes have shown that the nature of the halogen (chlorine, bromine, or iodine) significantly affects the supramolecular polymerization pathways. nih.gov Specifically, halogens can be involved in weak N-H···X hydrogen-bonding interactions, which can direct the self-assembly process. nih.gov

While direct research on the supramolecular polymerization of this compound is limited, the principles of halogen bonding suggest its potential in this area. The interplay between the chloro-substituent and the amine group could lead to specific intermolecular interactions that drive the formation of ordered supramolecular structures. The development of new non-covalent synthons is crucial for the advancement of supramolecular polymeric materials, and halogen-bonding-induced electrostatic interactions have been successfully applied to drive the assembly of polymers. nih.govresearchgate.net

The biphenyl unit itself can contribute to supramolecular assembly through π-π stacking interactions. Monomers containing biphenyl moieties have been used to create crosslinked polymers that exhibit non-covalent intramolecular π-π interactions within their 3D network. nih.gov These interactions can influence the material's properties, such as swelling behavior and mechanical modulus. nih.gov

Luminescent Materials and Fluorescent Tagging Agents

Derivatives of biphenyl amines are known to exhibit interesting photophysical properties, making them suitable for applications as luminescent materials and fluorescent probes. nih.gov The fluorescence characteristics of these molecules are often influenced by the nature and position of substituents on the biphenyl rings.

The introduction of halogen atoms into luminescent molecules can significantly alter their photophysical properties. Research on chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and their zinc(II) complexes has demonstrated that these compounds can exhibit fluorescence. mdpi.com The absorption and photoluminescence spectra of these complexes show fluorescence with band maxima in the region of 488–509 nm in methylene (B1212753) chloride solution. mdpi.com The introduction of a chlorine atom can lead to a bathochromic (red) shift of the fluorescence band. mdpi.com

The amine group in this compound provides a reactive site for derivatization, allowing for the attachment of this fluorophore to other molecules. This makes it a potential candidate for use as a fluorescent tagging agent. Fluorescent probes are essential tools in biology and materials science for visualizing and tracking specific molecules or processes. nih.govmdpi.com The development of bifunctional fluorescent probes, which can attach to target molecules at two points, helps to reduce the uncertainty in the orientation of the fluorophore, leading to more accurate spectroscopic measurements. nih.gov

The field of fluorescent labeling is continually advancing, with a need for small, versatile tags that can be attached with high precision. mdpi.com While specific applications of this compound as a fluorescent tag have not been reported, its structural features suggest its potential for development into such a tool.

Future Research Directions and Emerging Opportunities in Biphenylamine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of biaryl compounds, including biphenylamines, has traditionally relied on methods that can be resource-intensive and generate significant waste. chemrevlett.com Modern chemistry is increasingly focused on the development of green and sustainable synthetic protocols. nih.gov For the synthesis of substituted biphenylamines, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method. nih.govrsc.org Future innovations in this area are likely to focus on further enhancing the sustainability of this and other coupling reactions.

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a promising green technique to accelerate chemical reactions. hielscher.comlaboratorytalk.com The application of ultrasonic irradiation can significantly reduce reaction times and improve yields in Suzuki-Miyaura coupling reactions for the synthesis of biphenyl (B1667301) derivatives. hielscher.comlaboratorytalk.comresearchgate.net Studies have shown that ultrasound can facilitate heterogeneous reactions in aqueous media, minimizing the need for toxic and flammable organic solvents. hielscher.comlaboratorytalk.com The use of easily prepared, ligand-free catalyst systems in water under ultrasonic conditions represents a particularly green approach. hielscher.comlaboratorytalk.com

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that can dramatically shorten reaction times, often from hours to minutes. nih.govsphinxsai.comajrconline.org This technique allows for rapid and uniform heating of the reaction mixture, leading to higher yields and cleaner reactions. sphinxsai.comajrconline.org The development of microwave-assisted protocols for the synthesis of biphenylamines, potentially in solvent-free conditions or using green solvents, is a key area for future research. sphinxsai.comajrconline.org

A comparison of reaction conditions for the synthesis of biphenyl derivatives using different green methodologies is presented in Table 1.

Table 1: Comparison of Green Synthetic Methodologies for Biphenyl Derivatives

Methodology Catalyst System Solvent Reaction Time Yield Reference
Ultrasound-Assisted Suzuki Coupling PdCl₂(MeCN)₂/PPh₃ Water/DMF 5 minutes 95% researchgate.net
Microwave-Assisted Synthesis DBU 1,4-Dioxane 3 minutes up to 65% nih.gov

Expanding the Scope of Catalytic Applications

Biphenylamine scaffolds are not only synthetic targets but can also serve as crucial components in the design of new catalysts and ligands. The steric and electronic properties of substituted biphenylamines can be fine-tuned by varying the substituents on the aromatic rings, making them versatile ligands for a range of catalytic transformations.

Ligands for Cross-Coupling Reactions: The development of highly active and selective catalysts is a cornerstone of modern organic synthesis. rsc.orgnih.gov Biphenylamine derivatives have the potential to act as ligands for transition metals like palladium, which are widely used in cross-coupling reactions. rsc.org The design of novel biphenylamine-based phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to catalysts with improved activity, stability, and substrate scope for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. rsc.org The modular nature of the biphenylamine structure allows for systematic modification to optimize catalyst performance for specific applications.

The table below summarizes the application of different ligand types in palladium-catalyzed cross-coupling reactions.

Table 2: Ligand Types in Palladium-Catalyzed Cross-Coupling Reactions

Ligand Class Key Features Typical Applications Reference
Trialkylphosphines Bulky and electron-rich Suzuki-Miyaura, Buchwald-Hartwig rsc.org
Biaryl Monophosphines Sterically demanding with tunable electronics C-N and C-C bond formation rsc.org

Rational Design of Novel Functional Materials with Tailored Properties

The rigid and conjugated structure of the biphenyl core, combined with the electronic influence of the amino group and other substituents, makes biphenylamines promising building blocks for novel functional materials. royalsocietypublishing.orgresearchgate.netresearchgate.netalfa-chemistry.com

Organic Semiconductors: Biphenyl derivatives are widely used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). royalsocietypublishing.orgresearchgate.netalfa-chemistry.com The ability to tune the electronic properties, such as the HOMO and LUMO energy levels, through substitution on the biphenyl rings is crucial for designing materials with desired charge-transport characteristics. royalsocietypublishing.orgresearchgate.net Research into biphenylamine-based materials could lead to new p-type semiconductors with high thermal stability and charge-carrier mobility. royalsocietypublishing.org Simple, one-step synthetic routes to such materials would be particularly advantageous for their commercial viability. royalsocietypublishing.org

Fluorescent Materials and Sensors: The extended π-conjugation in biphenylamines can give rise to interesting photophysical properties, including fluorescence. researchgate.net By incorporating specific functional groups, it may be possible to design biphenylamine-based molecules that act as fluorescent sensors for ions or small molecules. The "donor-acceptor" or "push-pull" architecture, where the amino group acts as an electron donor, can be exploited to create materials with tunable emission colors. researchgate.net

Key properties of some biphenyl-based organic semiconductors are highlighted in Table 3.

Table 3: Properties of Selected Biphenyl-Based Organic Semiconductors

Compound Thermal Stability (Td5) HOMO Level (eV) LUMO Level (eV) Application Reference
Biphenyl Enamine BE1 350 °C -5.23 -1.97 OLED, Solar Cells royalsocietypublishing.org
Biphenyl Enamine BE2 370 °C -5.18 -1.96 OLED, Solar Cells royalsocietypublishing.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules, offering insights that can guide experimental work. tandfonline.comresearchgate.netbohrium.comresearchgate.netnih.govacs.orgresearchgate.netacs.orgnih.gov For a molecule like 4-Chloro-4'-methyl-biphenyl-2-ylamine, where experimental data is lacking, computational studies can be particularly valuable.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties for substituted biphenylamines. researchgate.netbohrium.com This includes optimizing the molecular geometry, calculating the bond dissociation energies of N-H bonds (relevant to antioxidant activity), and determining the HOMO and LUMO energy levels, which are crucial for understanding their electronic behavior. researchgate.netbohrium.com Such studies can elucidate the effects of different substituents on the electronic structure and reactivity of the biphenylamine core. researchgate.net

Mechanistic Investigations: Computational modeling can provide a detailed understanding of reaction mechanisms, for example, in the synthesis of biphenylamines via cross-coupling reactions. acs.org By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and identify the rate-determining steps. This knowledge can be used to optimize reaction conditions and design more efficient catalysts.

Table 4: Computationally Derived Properties of Substituted Diphenylamines

Property Computational Method Significance Reference
Bond Dissociation Enthalpy (BDE) DFT (B3P86/6-311G) Predicts antioxidant capacity researchgate.net
Molecular Electrostatic Potential (MEP) Ab initio Rationalizes selective toxicity and reactivity acs.org
HOMO/LUMO Energies DFT (B3LYP) Determines electronic and optical properties nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-4'-methyl-biphenyl-2-ylamine?

The compound can be synthesized via Friedel-Crafts alkylation using biphenyl and chloroacetyl chloride in the presence of AlCl₃ as a catalyst . Subsequent nitrosation with hydroxylamine hydrochloride yields intermediates like 4-biphenylchloroglyoxime. For amination, coupling with primary or secondary amines under reflux conditions (e.g., ethanol, 2–6 hours) is typical. Yields vary (e.g., 22% in a related amination reaction ), emphasizing the need for optimized stoichiometry and temperature control.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 3.5–5.0 ppm) .
  • FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 232.1) .
  • Elemental Analysis : Ensure >98% purity by matching C, H, N, Cl percentages .

Q. How are the fluorescence properties of this compound utilized in analytical chemistry?

this compound derivatives exhibit fluorescence when reacted with aryl halides. The intensity correlates with analyte concentration, enabling quantitative detection via HPLC-FLD (fluorescence detection). For example, derivatization with phenylboronic acid enhances sensitivity for trace analysis .

Advanced Research Questions

Q. How can low yields in amination reactions be addressed?

Low yields (e.g., 22% ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Transition metals (Pd/Cu) or phase-transfer catalysts improve coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Protecting groups : Acetylation of the amine pre-amination reduces side products .

Q. How to resolve contradictions in spectroscopic data across studies?

Contradictions may arise from impurities or polymorphic forms. Solutions include:

  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles in biphenyl derivatives ).
  • Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .
  • Multi-database cross-checking : Use PubChem, EPA DSSTox, and peer-reviewed crystallographic data .

Q. What metabolic pathways involve this compound in biological systems?

In lichens, O-demethylation converts methoxy groups to hydroxyl derivatives (e.g., 4-chloro-4'-hydroxybiphenyl ). Study pathways via:

  • LC-MS/MS : Identify metabolites like hydroxylated or conjugated products.
  • Isotopic labeling : Track ¹³C/¹⁵N incorporation in microbial degradation assays .

Q. How to design metal complexes for catalytic applications using this compound?

Dioxime ligands derived from this compound form stable Co(II), Ni(II), and Cu(II) complexes. Key steps:

  • Synthesis : React the ligand with metal salts (e.g., CoCl₂) in ethanol/water.
  • Characterization : Use magnetic susceptibility (μeff ~2.8–3.2 BM for octahedral geometry) and AAS for metal content .
  • Application testing : Evaluate catalytic activity in oxidation or C–C coupling reactions.

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Highly soluble in DMF, THF, and dichloromethane; poorly soluble in water .
  • Stability : Degrades under UV light (>8 hours exposure). Store in amber vials at –20°C. Monitor via HPLC-UV (λ = 254 nm) for decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.